molecular formula C5H13NO3S B2926725 2-Methoxy-2-methylpropane-1-sulfonamide CAS No. 808148-28-9

2-Methoxy-2-methylpropane-1-sulfonamide

Cat. No.: B2926725
CAS No.: 808148-28-9
M. Wt: 167.22
InChI Key: WKKKPKLBKAGHFU-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylpropane-1-sulfonamide is an organic compound with the molecular formula C5H13NO3S and a molecular weight of 167.23 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a methoxy and methyl-substituted propane backbone. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-methylpropane-1-sulfonamide typically involves the reaction of 2-methoxy-2-methylpropane-1-amine with a sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-methylpropane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-2-methylpropane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in drug design .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-propanesulfinamide
  • 2-Methoxy-2-methylpropane-1-amine
  • 2-Methoxy-2-methylpropane-1-sulfonic acid

Uniqueness

2-Methoxy-2-methylpropane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications .

Properties

IUPAC Name

2-methoxy-2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3S/c1-5(2,9-3)4-10(6,7)8/h4H2,1-3H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKKPKLBKAGHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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